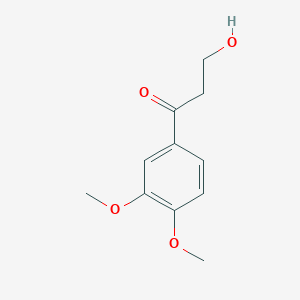![molecular formula C13H21N B14321297 1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine CAS No. 111036-01-2](/img/structure/B14321297.png)
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine is a unique organic compound characterized by its bicyclic structure. The compound features a pyrrolidine ring attached to a bicyclo[2.2.2]octane framework, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by cyclization and functional group modifications. The reaction conditions typically require a catalyst and specific temperature control to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine can be compared with other bicyclic compounds such as:
Bicyclo[2.2.1]heptane: Known for its use in organic synthesis and as a structural motif in natural products.
Bicyclo[3.3.1]nonane: Utilized in the synthesis of complex organic molecules and materials.
Bicyclo[3.3.3]undecane:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
111036-01-2 |
|---|---|
Formule moléculaire |
C13H21N |
Poids moléculaire |
191.31 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.2]octanylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C13H21N/c1-2-8-14(7-1)10-13-9-11-3-5-12(13)6-4-11/h10-12H,1-9H2 |
Clé InChI |
MAJDZIKJXAZISN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C=C2CC3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)






![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)


![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
